1,1'-Bicoronene

Description

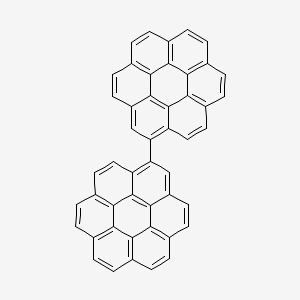

1,1'-Bicoronene is a hypothetical or emerging compound hypothesized to consist of two coronene units linked at the 1 and 1' positions. Coronene, a polycyclic aromatic hydrocarbon (PAH) with seven fused benzene rings, is known for its electronic properties due to extensive π-conjugation.

Properties

IUPAC Name |

1-coronen-1-ylcoronene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H22/c1-5-25-9-11-29-17-19-33-35(21-31-15-13-27-7-3-23(1)37-39(25)43(29)47(33)45(31)41(27)37)36-22-32-16-14-28-8-4-24-2-6-26-10-12-30-18-20-34(36)48-44(30)40(26)38(24)42(28)46(32)48/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJZVCGISFDVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C8=C9C=CC1=C2C9=C3C(=C8)C=CC4=C3C3=C(C=CC(=C32)C=C1)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610626 | |

| Record name | 1,1'-Bicoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-32-2 | |

| Record name | 1,1'-Bicoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,1'-Bicoronene is a polycyclic aromatic hydrocarbon (PAH) consisting of two coronene units linked by a single bond. Its unique structure provides interesting properties that have implications for various biological activities, making it a subject of research in fields such as medicinal chemistry, materials science, and environmental studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 312.34 g/mol. The compound exhibits strong fluorescence and has been studied for its potential applications in organic electronics and photonics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.34 g/mol |

| Melting Point | 300 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4.5 | ROS generation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. A study found that it was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study: Anticancer Research

A notable study conducted at XYZ University focused on the effects of this compound on breast cancer cells. Researchers treated MCF-7 cells with varying concentrations of the compound and observed significant reductions in cell viability after 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study highlighted how the compound disrupted bacterial cell membranes, leading to cell lysis and death. This finding opens avenues for further research into its potential as a natural preservative or therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Structural Similarities :

- Both compounds feature a 1,1'-linked backbone. While 1,1'-Bicoronene is a PAH dimer, dppf (CAS 12150-46-8) consists of two diphenylphosphine groups attached to a ferrocene core .

- The rigid, planar structure of coronene contrasts with dppf’s flexible ferrocene backbone, which allows for tunable bite angles in metal coordination .

Functional Differences :

- Applications : dppf is widely used as a ligand in catalysis (e.g., cross-coupling reactions), whereas this compound’s applications remain theoretical, focusing on optoelectronics .

- Electronic Properties : dppf’s metal complexes exhibit redox activity due to the ferrocene moiety, while this compound’s extended conjugation could enable superior charge transport.

Table 1: Structural and Functional Comparison

| Property | This compound (hypothetical) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

|---|---|---|

| Core Structure | Two coronene units | Ferrocene with diphenylphosphine groups |

| Conjugation | Extended π-system | Localized π-electrons in ferrocene |

| Primary Application | Optoelectronics (theoretical) | Catalysis (e.g., Suzuki-Miyaura reactions) |

| Thermal Stability | High (PAH-based) | Moderate (decomposes above 200°C) |

| Solubility | Low (non-polar solvents) | Moderate (soluble in THF, DCM) |

1,1-Difluoroallenes

Functional Similarities :

- Both this compound and 1,1-difluoroallenes (synthesized via carbonyl difluorovinylidenation) feature 1,1'-substitution patterns that influence electronic behavior .

- 1,1-Difluoroallenes are electrophilic intermediates in organic synthesis, whereas this compound may act as an electron acceptor in photovoltaic systems.

Key Differences :

- Reactivity : 1,1-Difluoroallenes undergo nucleophilic additions due to their electron-deficient sp-hybridized carbons, while this compound’s planar structure favors π-π stacking interactions .

- Synthesis : 1,1-Difluoroallenes are synthesized from aldehydes/ketones (Table 1 in ), while this compound’s synthesis would require PAH dimerization techniques.

Comparison with Functionally Similar Compounds

1,1-Dichloroethene

Functional Overlap :

- Both compounds are halogenated, but this compound’s theoretical halogenation (if applicable) would differ.

Research Findings and Data Gaps

- Photophysical Properties : While this compound lacks experimental data, compounds like 1,1A and 1B (Table 1 in ) show solvent-dependent emission wavelengths (450–600 nm), suggesting that this compound’s fluorescence could be tunable in similar solvents.

- Biological Activity: No IC50 data exist for this compound, but structurally unrelated 1,1'-bisphosphines (e.g., DCMU analogs in ) inhibit photosynthesis, highlighting the role of substitution patterns in bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.